3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Overview
Description
3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can lead to cell cycle arrest, thereby affecting the proliferation of cells .
Result of Action
Similar compounds have been shown to inhibit cell proliferation by affecting cell cycle progression .
Biochemical Analysis
Biochemical Properties
3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their catalytic activities. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their function. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting cellular responses to various stimuli .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it has been reported to affect the expression of genes involved in oxidative stress responses and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it may inhibit the activity of certain hydrolases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which may contribute to its overall effects. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, affecting its localization and availability for biochemical interactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be achieved through several methods. One common approach involves the reaction of carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates. These intermediates react with primary amines to produce guanidine intermediates, which are further treated with sodium ethoxide in a mixed solvent to yield the desired triazolopyrimidine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted triazolopyrimidines.
Scientific Research Applications
3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: The compound is explored for its use in developing new drugs and therapeutic agents.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific structural features and the presence of an ethyl group at the 3-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-ethyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJGXULWGTVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)NC=N2)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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